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molecular formula C10H9N3O2 B1368781 1-benzyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 28862-12-6

1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1368781
M. Wt: 203.2 g/mol
InChI Key: MIGIDQCWBSDLTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04596596

Procedure details

To a solution of 84 milliliters (ml) of acetone and 35.8 grams (g) (269 mmoles) of benzyl azide, 19.3 g (276 mmoles) of propiolic acid was added by drop. The reaction mixture was stirred and heated to reflux overnight. After cooling to 0° C., 33.6 g (62%) of 1(2 or 3)-benzyl-1H-1,2,3-triazole-4-carboxylic acid precipitated from the reaction solution as white crystals. The structure was confirmed by nuclear magnetic resonance (n.m.r.) and infrared spectroscopy (I.R.).
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
19.3 g
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]=[N+:9]=[N-:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]([OH:15])(=[O:14])[C:12]#[CH:13]>CC(C)=O>[CH2:1]([N:8]1[CH:13]=[C:12]([C:11]([OH:15])=[O:14])[N:10]=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
35.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
19.3 g
Type
reactant
Smiles
C(C#C)(=O)O
Name
Quantity
84 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
33.6 g (62%) of 1(2 or 3)-benzyl-1H-1,2,3-triazole-4-carboxylic acid precipitated from the reaction solution as white crystals

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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